Technical Guide: Spectroscopic Data & Characterization of Ethyl 4-chloro-1H-pyrrole-2-carboxylate
Technical Guide: Spectroscopic Data & Characterization of Ethyl 4-chloro-1H-pyrrole-2-carboxylate
The following technical guide details the spectroscopic characterization and synthesis of Ethyl 4-chloro-1H-pyrrole-2-carboxylate , a critical intermediate in the development of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.
Executive Summary & Applications
Ethyl 4-chloro-1H-pyrrole-2-carboxylate (C
Key Applications:
-
JAK Inhibitor Synthesis: A precursor for pyrrolopyridazine-based JAK3 inhibitors (e.g., Patent US 8,921,368 B2).[]
-
Porphyrin Chemistry: Used in the synthesis of
-substituted porphyrins.[][2] -
Agrochemicals: Intermediate for antifungal agents.[]
Synthesis & Experimental Workflow
The most robust industrial synthesis avoids direct chlorination of the ester (which yields mixtures of 4-Cl, 5-Cl, and 4,5-diCl products).[][2] Instead, it utilizes a regioselective chlorination of a 2-trichloroacetylpyrrole intermediate, followed by a haloform-type cleavage.[][2]
Synthetic Pathway Diagram
Figure 1: Regioselective synthesis pathway via trichloroacetyl intermediate.[][2][3]
Detailed Protocol (Based on US Patent 8,921,368 B2)
-
Acylation: Pyrrole is reacted with trichloroacetyl chloride to form 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone .[][2]
-
Chlorination: The intermediate is chlorinated (typically with sulfuryl chloride or NCS) to yield 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone .[][2] The electron-withdrawing trichloroacetyl group directs the incoming electrophile to the 4-position (meta-like).[][2]
-
Haloform Cleavage (Target Synthesis):
-
Reagents: Sodium metal (0.168 g, 7.29 mmol), Anhydrous Ethanol (10 mL).[][4][5]
-
Procedure: Dissolve sodium in ethanol to form sodium ethoxide. Add 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone (1.50 g, 6.08 mmol) in small portions.
-
Reaction: Stir at room temperature. The ethoxide ion attacks the carbonyl, displacing the trichloromethyl anion (a good leaving group), forming the ethyl ester.[][2]
-
Workup: Concentrate, partition between water/organic solvent (e.g., EtOAc or DCM), dry, and concentrate.[][2]
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Predicted
Interpretation:
-
Regiochemistry Confirmation: The presence of two aromatic signals as doublets with a small meta-coupling constant (~1.5 Hz) confirms the 2,4-substitution pattern.[][2] A 2,3-substitution would show a larger vicinal coupling (~3-4 Hz), and 2,5-substitution is chemically unlikely via this route.[][2]
-
Shift Logic: H-5 is typically more deshielded (downfield) than H-3 due to its proximity to the electronegative nitrogen and lack of shielding from the ester group compared to H-3.[][2]
-
Carbonyl (C=O): ~160 ppm.[][6]
-
Pyrrole C-2 (ipso): ~122 ppm.[][7]
-
Pyrrole C-3: ~112 ppm.[][2]
-
Ethyl: ~60 ppm (CH
), ~14 ppm (CH ).[]
Mass Spectrometry (MS)
Mass spectrometry provides definitive proof of the chlorine atom's presence through its isotopic signature.[]
-
Molecular Ion (M
): 173 (for Cl) and 175 (for Cl).[] -
Isotope Pattern: A distinct 3:1 intensity ratio for the M and M+2 peaks, characteristic of a single chlorine atom.[]
-
Fragmentation (EI/ESI):
-
[M - OEt]
: Loss of ethoxy group ( ~128/130).[] -
[M - CO]
: Loss of carbonyl (common in pyrroles).[]
-
Infrared Spectroscopy (IR)
-
N-H Stretch: 3200–3300 cm
(Broad, strong).[] -
C=O Stretch (Ester): 1680–1700 cm
(Strong).[] Conjugation with the pyrrole ring lowers the frequency compared to aliphatic esters.[2] -
C=C / C=N Ring Stretch: 1550–1450 cm
.[][2] -
C-Cl Stretch: 700–800 cm
(often obscured in fingerprint region).[][2]
Data Summary Table
| Property | Value / Description |
| Molecular Formula | C |
| Molecular Weight | 173.59 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |
| Melting Point | ~120–125 °C (Estimated for pure solid) |
| Key | |
| MS Signature |
References
-
US Patent 8,921,368 B2 . Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases. Assigned to Pfizer Inc. (2014).[] Describes the synthesis of Ethyl 4-chloro-1H-pyrrole-2-carboxylate (Step 1 of Preparation).
-
BenchChem . Ethyl 4-chloro-1H-pyrrole-2-carboxylate Product Data. []
-
Organic Syntheses . Ethyl Pyrrole-2-carboxylate (General procedure for pyrrole ester synthesis). Coll. Vol. 5, p.520 (1973).[] []
Sources
- 2. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8921368B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases - Google Patents [patents.google.com]
- 5. US8921368B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases - Google Patents [patents.google.com]
- 6. Iminostilbene(256-96-2) 1H NMR spectrum [chemicalbook.com]
- 7. Methyl Red(493-52-7) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Methyl-2-butene(513-35-9) 1H NMR spectrum [chemicalbook.com]
- 9. methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate | 85795-19-3 | Benchchem [benchchem.com]
